Benzyl 2-chloroethyl ether

Catalog No.
S664497
CAS No.
17229-17-3
M.F
C9H11ClO
M. Wt
170.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 2-chloroethyl ether

CAS Number

17229-17-3

Product Name

Benzyl 2-chloroethyl ether

IUPAC Name

2-chloroethoxymethylbenzene

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

InChI

InChI=1S/C9H11ClO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

UPIMXDQREQJWMR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COCCCl

Synonyms

Benzyl 2-chloroethyl Ether; 1-(Benzyloxy)-2-chloroethane; 2-Benzyloxy-1-chloroethane; 2-Phenylmethyloxyethyl Chloride; Benzyl 2-Chloroethyl Ether; NSC 11269; α-(2-Chloroethoxy)toluene

Canonical SMILES

C1=CC=C(C=C1)COCCCl

Synthesis and Characterization:

Benzyl 2-chloroethyl ether (BCEE) is a chemical compound with the formula C₉H₁₁ClO. It can be synthesized through various methods, including the Williamson ether synthesis using benzyl alcohol and 2-chloroethanol []. BCEE can be characterized using various techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity [].

Potential Applications:

While Benzyl 2-chloroethyl ether is not widely used commercially, it has been explored for potential applications in various scientific research fields:

  • Organic Synthesis: BCEE can act as a protecting group for hydroxyl groups in organic synthesis. The benzyl group can be easily introduced and removed under specific reaction conditions, allowing for selective modification of other functional groups in a molecule [].
  • Medicinal Chemistry: BCEE has been investigated for its potential as a precursor to prepare various biologically active molecules. For example, it has served as a starting material for synthesizing potential antitumor agents [].
  • Polymer Chemistry: BCEE can be incorporated into polymer chains to introduce specific functionalities. This has been explored in the development of new types of polymers with potential applications in drug delivery and materials science [].

Benzyl 2-chloroethyl ether is an organic compound with the molecular formula C9H11ClO and a molecular weight of 170.64 g/mol. It appears as a colorless liquid at room temperature and is characterized by its ether functional group, which contributes to its chemical reactivity and solubility properties. The compound is known for its use in various chemical syntheses and has garnered attention due to its biological activities and potential applications in medicinal chemistry and industrial processes .

Typical of ethers and haloalkanes. Notably, it can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by nucleophiles such as alcohols or amines. For instance, it reacts with alcoholic potassium to form corresponding alkoxides . Additionally, the compound can participate in solvolysis reactions, particularly when reacted with benzyl chlorides and ethylene chlorohydrin, leading to the formation of various benzyl 2-chloroethyl ethers .

The synthesis of benzyl 2-chloroethyl ether can be achieved through several methods:

  • Solvolysis Reaction: This method involves the reaction of benzyl chlorides with ethylene chlorohydrin under solvolytic conditions, which leads to the formation of benzyl 2-chloroethyl ethers .
  • Alkylation Reactions: Benzyl alcohol can be reacted with 2-chloroethyl chloride in the presence of a base (such as sodium hydroxide) to yield benzyl 2-chloroethyl ether.
  • Etherification: The direct etherification of benzyl alcohol with chloroethyl ether could also be utilized, although this method may require specific conditions to favor the desired product over side reactions.

Benzyl 2-chloroethyl ether has several applications across different fields:

  • Chemical Synthesis: It is used as an intermediate in organic synthesis, particularly for producing more complex molecules.
  • Pharmaceuticals: The compound's biological activity makes it a candidate for research into new therapeutic agents.
  • Industrial Uses: It may find applications in the production of polymers or as a solvent in various chemical processes.

Research into the interactions of benzyl 2-chloroethyl ether with biological systems is limited but indicates potential pathways for further investigation. Studies focusing on its reactivity with biological nucleophiles could provide insights into its mechanism of action and possible toxicological effects. Understanding these interactions is crucial for assessing safety and efficacy in pharmaceutical applications.

Benzyl 2-chloroethyl ether shares structural similarities with several other compounds, which can be compared based on their functional groups and reactivity profiles:

Compound NameMolecular FormulaKey Features
Benzyl ChlorideC7H7ClA reactive halogenated compound used in synthesis.
Bis(2-chloroethyl) EtherC4H8Cl2OKnown for its use in chemical warfare; more toxic than benzyl 2-chloroethyl ether.
Ethylene ChlorohydrinC2H5ClOA precursor for synthesizing various ethers; less complex than benzyl 2-chloroethyl ether.
Benzyl AlcoholC7H8OA common solvent and precursor for many organic compounds; lacks halogen reactivity.

Benzyl 2-chloroethyl ether is unique due to its combination of a benzyl group with a chloroethyl moiety, which provides distinct reactivity compared to other similar compounds. Its applications in both synthetic chemistry and potential biological activity set it apart from simpler ethers or halogenated compounds.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17229-17-3

Wikipedia

Benzyl 2-chloroethyl ether

Dates

Modify: 2023-08-15

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